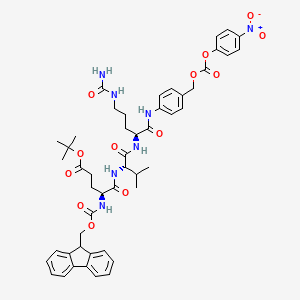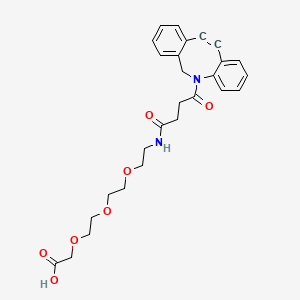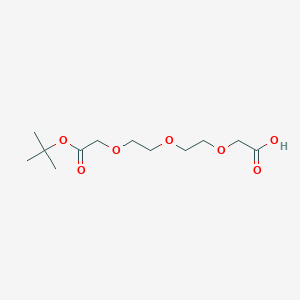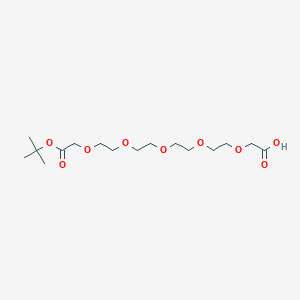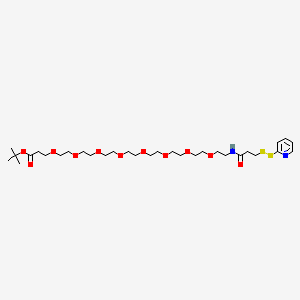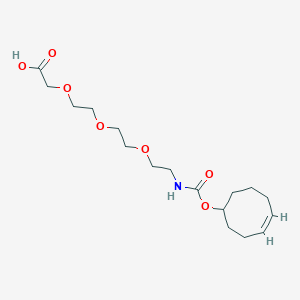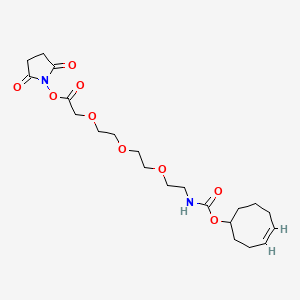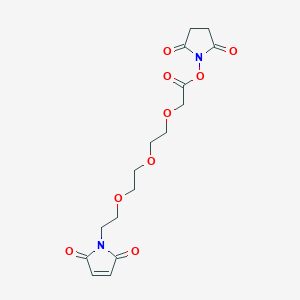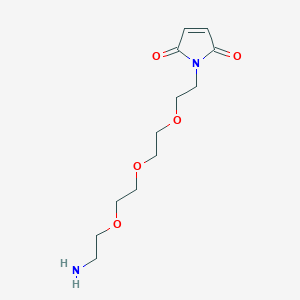
Mal-PEG3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It contains both a maleimide group and an amine group, making it a versatile crosslinking reagent with a polyethylene glycol spacer . This compound is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-NH2 typically involves the reaction of maleimide with polyethylene glycol and an amine groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: The maleimide group can undergo Michael addition reactions with nucleophiles.
Crosslinking Reactions: The compound can form crosslinks between different molecules through its maleimide and amine groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, carboxylic acids, and activated esters. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the polyethylene glycol spacer .
Major Products Formed
The major products formed from reactions involving this compound include crosslinked polymers, conjugates with biomolecules, and functionalized surfaces. These products are valuable in various applications, including drug delivery, biomaterials, and diagnostics .
Scientific Research Applications
Mal-PEG3-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking reagent to modify polymers and surfaces.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Mal-PEG3-NH2 involves the formation of covalent bonds between its maleimide and amine groups and target molecules. The maleimide group reacts with thiol groups through Michael addition, while the amine group can form bonds with carboxylic acids and activated esters. These reactions result in the formation of stable conjugates and crosslinked structures .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-Amine (N3-PEG3-NH2): Contains an azide group instead of a maleimide group, used in click chemistry reactions.
Maleimide-PEG-Maleimide (Mal-PEG-Mal): Contains maleimide groups at both ends, used for crosslinking between sulfhydryl groups.
Uniqueness
Mal-PEG3-NH2 is unique due to its heterobifunctional nature, allowing it to participate in a wider range of chemical reactions compared to similar compounds. Its combination of maleimide and amine groups provides versatility in crosslinking and conjugation applications .
Properties
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REINXGUJRJBIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
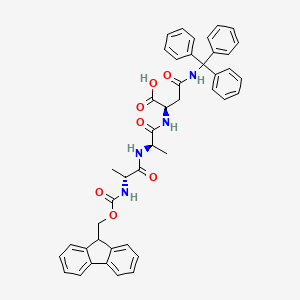
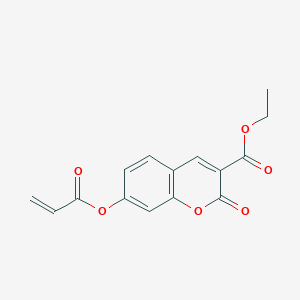
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
